molecular formula C19H20N4O4 B7430856 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole

2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole

Cat. No. B7430856
M. Wt: 368.4 g/mol
InChI Key: XFOVFERJBIHMME-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole, also known as DMNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMNPB is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is highly expressed in the brain. In

Mechanism of Action

2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole acts as a competitive antagonist of the α7 nAChR by binding to the receptor's orthosteric site. This prevents the binding of acetylcholine, the endogenous ligand for the receptor, and inhibits its activation. The α7 nAChR is a ligand-gated ion channel that allows the influx of calcium ions into the cell upon activation. By blocking this process, 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole can modulate the activity of neurons that express the α7 nAChR.
Biochemical and Physiological Effects
2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole can inhibit the release of glutamate, an excitatory neurotransmitter, from hippocampal neurons. This suggests that 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole may have a role in regulating synaptic plasticity, which is important for learning and memory. In vivo studies have shown that 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole can improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole in lab experiments is its high selectivity for the α7 nAChR. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole is its relatively low potency compared to other α7 nAChR antagonists, such as methyllycaconitine (MLA). This may require higher concentrations of 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole to achieve the desired effect, which could lead to off-target effects.

Future Directions

There are several future directions for research on 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole. One avenue of investigation is to explore its potential as a therapeutic agent for neurological disorders. 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole has shown promise in animal models of Alzheimer's disease and schizophrenia, and further studies are needed to determine its efficacy in humans. Another direction is to investigate the role of the α7 nAChR in other physiological processes, such as inflammation and pain. Finally, the development of more potent and selective α7 nAChR antagonists could improve the utility of 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole as a research tool.

Synthesis Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetic acid with 1-methyl-2-pyrrolidinone to form the corresponding amide. This amide is then reacted with 6-nitro-1H-benzimidazole in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole. The final product is then purified using column chromatography.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole is a valuable tool for studying the function of the α7 nAChR in the brain. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and sensory processing. Dysregulation of the α7 nAChR has been implicated in several neurological disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. 2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole can be used to selectively block the α7 nAChR and investigate its role in these disorders.

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-17-6-3-12(9-18(17)27-2)13-7-8-22(11-13)19-20-15-5-4-14(23(24)25)10-16(15)21-19/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOVFERJBIHMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN(C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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